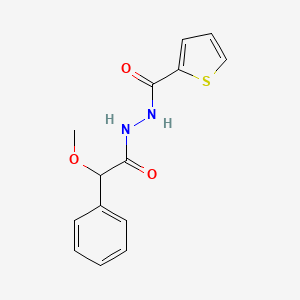
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine, also known as CP 55940, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It is a potent cannabinoid receptor agonist and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 is a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. This compound 55940 also has some affinity for the cannabinoid receptor CB2, although its effects on this receptor are less well understood.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects. This compound 55940 has also been shown to have anxiolytic and anti-depressant effects in animal models. Furthermore, this compound 55940 has been shown to have potential as an anti-addictive agent, as it has been shown to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the cannabinoid receptor CB1, which makes it a useful tool for studying the endocannabinoid system. However, this compound 55940 also has some limitations, such as its complex synthesis method and potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940. One direction is to further explore its potential therapeutic applications, particularly in the treatment of pain, inflammation, and addiction. Another direction is to better understand its mechanism of action and its effects on the endocannabinoid system. Furthermore, there is a need for further research on the safety and toxicity of this compound 55940, particularly at high doses. Overall, this compound 55940 is a promising compound that has the potential to lead to new treatments for a range of medical conditions.
Métodos De Síntesis
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 is synthesized through a series of chemical reactions that involve the condensation of 1-(4-chlorophenyl)piperazine with cyclohexylmethylamine. The resulting compound undergoes further reactions to form the final product. The synthesis of this compound 55940 is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. This compound 55940 has also been studied for its potential use in the treatment of anxiety, depression, and addiction. Furthermore, this compound 55940 has been used in scientific research to understand the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(cyclohexylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDINDIIFUEZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5064017.png)
![4-{1-[(2,4-dimethoxyphenyl)amino]propylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5064023.png)
![N-(2,4-difluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5064025.png)
![N~1~-(3-acetylphenyl)-N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064031.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064037.png)
![N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5064062.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)
![(4-fluoro-3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5064089.png)
![1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5064091.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5064099.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)